N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substitution at the pyrazolo nitrogen and a 4-acetylphenyl acetamide side chain. The 4-oxo group in the pyrimidine ring and the acetylphenyl moiety may enhance binding affinity to enzymatic targets through hydrogen bonding and hydrophobic interactions, respectively .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-14-4-9-20(15(2)10-14)28-22-19(11-25-28)23(31)27(13-24-22)12-21(30)26-18-7-5-17(6-8-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAWPZGHCDPHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.44 g/mol. The compound features a pyrazolo-pyrimidine core structure which is critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Escherichia coli | 30 µM |
| Pseudomonas aeruginosa | 35 µM |
These findings suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels when administered at doses of 10 mg/kg .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The pyrazole moiety can inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
Several studies have focused on the synthesis and evaluation of similar pyrazole derivatives with promising results:
- Study by Rahimizadeh et al. (2018) : This study synthesized various pyrazole derivatives and assessed their antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus. The findings highlighted the potential for developing effective antibiotics from pyrazole scaffolds .
- Anticancer Screening : A comparative study on different pyrazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core known for its potential therapeutic applications. The presence of various substituents enhances its biological activity and interaction with specific biological targets.
Anticancer Applications
Research has demonstrated that N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits potent cytotoxic effects against various cancer cell lines.
Case Study Example
A study involving this compound showed IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating significant potency in inhibiting cell growth while sparing non-cancerous cells.
Anti-inflammatory Properties
The compound also exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response.
Research Findings
Research conducted by Sivaramakarthikeyan et al. indicated that derivatives linked to pyrazole conjugates displayed remarkable anti-inflammatory effects comparable to established treatments such as diclofenac.
Summary Table of Biological Activities
| Activity Type | Mechanism | Observations/Findings |
|---|---|---|
| Anticancer | Inhibition of CDKs | IC50 values as low as 0.39 μM against MCF-7 cells |
| Induction of apoptosis | Activation of caspases in cancer cells | |
| Anti-inflammatory | Inhibition of COX enzymes | Significant reduction in paw swelling |
| Modulation of inflammatory markers | Comparable efficacy to standard anti-inflammatory drugs |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with multiple derivatives reported in the evidence. Key structural variations among these compounds include:
- Aromatic substituents on the pyrazolo ring: The 2,4-dimethylphenyl group in the target compound contrasts with the 4-fluorophenyl group in 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (). describes a compound with a 3-fluoro-4-isopropoxyphenyl group, introducing both steric bulk and polar functionality. This may alter target selectivity compared to the simpler dimethylphenyl substitution in the target compound .
- Acetamide side-chain modifications: The 4-acetylphenyl group in the target compound differs from the 2-methoxyphenyl () and 4-methylbenzyl () substituents. The acetyl group introduces a ketone, which could participate in hydrogen bonding or metabolic oxidation, whereas methoxy or methyl groups primarily modulate electron density and steric effects . This contrasts with the acetylphenyl group’s polar but non-halogenated nature .
Physicochemical Properties
- Molecular weight and solubility :
While exact data for the target compound are unavailable, analogs in –3 have molecular weights ranging from ~450 to 571 g/mol. The 4-acetylphenyl group may reduce aqueous solubility compared to methoxy or hydroxyl-containing analogs (e.g., ) due to increased hydrophobicity . - Melting points :
A structurally related compound in exhibits a high melting point (302–304°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via the 4-oxo group). The target compound’s dimethylphenyl and acetylphenyl groups may similarly promote crystalline packing .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One
The starting material, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) at 80–90°C for 6–8 hours. This yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a critical intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ (3.5 eq) | TMA (catalytic) | 85°C | 7 h | 82% |
Hydrazinolysis for Hydrazide Formation
The 4-chloro intermediate reacts with hydrazine hydrate (80%) in ethanol under reflux for 12 hours to form 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Excess hydrazine ensures complete substitution.
Key Analytical Data
- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 5H, phenyl-H), 4.12 (s, 2H, NH₂), 2.51 (s, 3H, CH₃).
- IR (KBr) : 3345 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O).
Introduction of the Acetamide Side Chain
The N-(4-acetylphenyl)acetamide moiety is introduced via a two-step coupling strategy.
Synthesis of 2-Bromo-N-(4-Acetylphenyl)Acetamide
4-Aminoacetophenone reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours. Triethylamine (TEA) neutralizes HBr.
Reaction Parameters
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Bromoacetyl bromide | DCM | 0°C → 25°C | 78% |
Characterization
- MS (ESI+) : m/z 269.0 [M+H]⁺ (calc. 268.08).
Nucleophilic Substitution with Pyrazolo[3,4-d]Pyrimidine Hydrazide
The hydrazide intermediate (from Section 1.2) reacts with 2-bromo-N-(4-acetylphenyl)acetamide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60°C for 24 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Molar ratio (hydrazide:bromoacetamide) | 1:1.2 |
| Solvent | THF |
| Base | K₂CO₃ (2.5 eq) |
| Time | 24 h |
| Yield | 65% |
Functionalization with 2,4-Dimethylphenyl Group
The 1-(2,4-dimethylphenyl) substituent is introduced via a Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Palladium-Catalyzed Coupling
A mixture of the brominated intermediate, 2,4-dimethylphenylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) is heated at 100°C for 18 hours.
Performance Metrics
| Catalyst Loading | Ligand | Yield |
|---|---|---|
| 5 mol% Pd(PPh₃)₄ | None | 58% |
| 3 mol% Pd(OAc)₂ | XPhos (10 mol%) | 72% |
Alternative Mitsunobu Reaction
For substrates resistant to coupling, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C → 25°C.
Example Protocol
- Reagents : 2,4-dimethylphenol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
- Yield : 68% after column chromatography (hexane/ethyl acetate 3:1).
Final Cyclization and Oxidation
The assembled intermediate undergoes cyclization in glacial acetic acid under reflux for 6 hours to form the 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine core. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 3 hours ensures complete conversion to the 4-oxo derivative.
Cyclization Data
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 120°C (reflux) |
| Time | 6 h |
| Yield | 85% |
Purification and Analytical Validation
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Recrystallization Protocol
| Solvent System | Purity (HPLC) | Recovery |
|---|---|---|
| Ethanol/water (3:1) | 98.5% | 78% |
| Ethyl acetate/hexane | 99.1% | 65% |
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.89 (s, 1H, pyrimidine-H), 8.02 (d, J=8.4 Hz, 2H, acetylphenyl-H), 7.54–7.21 (m, 3H, dimethylphenyl-H), 4.31 (s, 2H, CH₂), 2.58 (s, 3H, COCH₃), 2.34 (s, 6H, CH₃).
- HRMS (ESI+) : m/z 415.1867 [M+H]⁺ (calc. 415.1863).
Comparative Analysis of Synthetic Strategies
The table below evaluates key methodologies for scalability and efficiency:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalyst | 58–72% |
| Mitsunobu Reaction | Mild conditions | Costly reagents | 65–68% |
| Direct Alkylation | Single-step | Competing elimination | 50–60% |
Industrial-Scale Considerations
Patent WO2021083345A1 highlights a scalable route using cost-effective reagents like acetic acid and sodium borohydride. Key steps include:
- Batch Size : 430 g starting material.
- Workup : Ethyl acetate/water extraction, brine washing.
- Drying : Anhydrous Na₂SO₄.
- Final Yield : 81.93% after recrystallization.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Reaction of substituted pyrazole amines with acetylated phenyl intermediates under basic conditions (e.g., triethylamine) .
- Acetamide coupling : Use of coupling agents like EDCI/HOBt for attaching the N-(4-acetylphenyl) group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Optimization parameters:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Prevents byproduct formation |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalyst | Triethylamine | Accelerates cyclization |
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm substituent positions (e.g., 2,4-dimethylphenyl protons at δ 2.2–2.4 ppm; pyrazolo[3,4-d]pyrimidine C=O at ~170 ppm in NMR) .
- HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H] calculated for : 453.18) .
- X-ray crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol equilibria in the pyrimidinone ring) .
Q. What are the primary biological targets associated with this compound?
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) and modulate apoptosis pathways. Initial screening should include:
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR-TK) with ATP-competitive ELISA .
- Cell viability assays : Test against cancer lines (e.g., MCF-7, A549) using MTT or resazurin .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise due to metabolic instability or off-target effects. Mitigation strategies:
- Metabolic profiling : Use liver microsomes or LC-MS/MS to identify degradation products .
- Proteome-wide profiling : Employ affinity chromatography or thermal shift assays to detect off-target binding .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethoxy vs. methoxy substituents) to isolate pharmacophores .
Q. What computational methods are suitable for predicting binding modes with kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Systematic SAR requires:
- Substituent variation : Modify the 2,4-dimethylphenyl group (e.g., replace with chloro or methoxy) .
- Bioisosteric replacement : Swap the acetamide with sulfonamide or urea groups . Example SAR table:
| Substituent (R) | IC (EGFR) | Selectivity (VEGFR/EGFR) |
|---|---|---|
| 2,4-dimethylphenyl | 12 nM | 1.5x |
| 4-chlorophenyl | 8 nM | 3.2x |
| 3-methoxyphenyl | 25 nM | 0.8x |
Q. What strategies are effective in improving aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm; PDI <0.2) .
- Co-crystallization : Use co-formers like citric acid to enhance dissolution rate .
Methodological Notes for Data Interpretation
- Handling tautomeric equilibria : Use -NMR or pH-dependent UV-Vis spectroscopy to quantify keto-enol ratios .
- Resolving spectral overlaps : Apply 2D NMR techniques (e.g., HSQC, HMBC) to assign signals in crowded regions .
- Validating target engagement : Combine CRISPR knockouts (e.g., EGFR−/− cells) with cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
